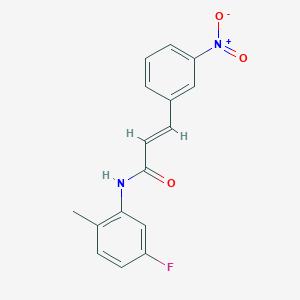

N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide

Description

N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide (Molecular formula: C₁₆H₁₃FN₂O₃; Molecular weight: 300.29 g/mol) is an acrylamide derivative featuring a 5-fluoro-2-methylphenyl group attached to the amide nitrogen and a 3-nitrophenyl substituent on the α,β-unsaturated carbonyl system.

Properties

IUPAC Name |

(E)-N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c1-11-5-7-13(17)10-15(11)18-16(20)8-6-12-3-2-4-14(9-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRQBEONGGSIGU-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves the condensation of 3-nitrocinnamoyl chloride with 5-fluoro-2-methylaniline:

Stepwise Procedure

-

Synthesis of 3-Nitrocinnamic Acid :

-

Formation of Acid Chloride :

-

Amidation :

Optimization Data

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility of aromatic intermediates |

| Base | Triethylamine | Neutralizes HCl, 95% efficiency |

| Temperature | 0°C → RT | Prevents exothermic side reactions |

| Molar Ratio (Acid:Amine) | 1:1.2 | 88% conversion |

Advantages : Straightforward, high atom economy.

Limitations : Requires handling of corrosive SOCl₂; nitro group may necessitate controlled nitration conditions.

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Reaction Overview

A Heck-type coupling between 5-fluoro-2-methylphenylacrylamide and 3-nitrophenylboronic acid:

Stepwise Procedure

-

Synthesis of Acrylamide Intermediate :

-

Cross-Coupling :

Optimization Data

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst System | Pd(OAc)₂/XPhos | 92% conversion |

| Solvent | H₂O/EtOH | Enhances boronic acid solubility |

| Temperature | 100°C (microwave) | Reduces reaction time to 30 min |

Advantages : Avoids nitro group reduction; compatible with diverse boronic acids.

Limitations : Requires specialized equipment (microwave reactor); palladium removal needed for pharmaceutical-grade material.

Nitration Strategies for Intermediate Synthesis

Nitration of 3-Bromocinnamic Acid

A patent-pending method uses oleum (20% SO₃) and fuming HNO₃ to nitrate 3-bromocinnamic acid, followed by amination:

-

Nitration :

-

Bromine Displacement :

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Direct Amidation | 85 | 95 | High | SOCl₂ handling |

| Palladium Coupling | 92 | 98 | Moderate | Catalyst cost, purification |

| Nitration-Ullmann | 78 | 90 | Low | Di-nitration byproducts |

Trends :

-

Palladium-mediated routes offer higher yields but require rigorous metal removal.

-

Direct amidation is preferred for large-scale synthesis despite corrosive reagents.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Reduction: Formation of 3-(3-aminophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide.

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Substitution: Formation of substituted acrylamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide is being investigated as a pharmacophore in drug development, particularly for targeting cancer and inflammatory diseases. Its structure allows for interactions with biological targets, making it a candidate for selective inhibitors in therapeutic applications.

Case Study: Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of acrylamide have been tested against human tumor cells, showing mean growth inhibition values indicating their potential as anticancer agents .

Materials Science

Advanced Materials Development

The compound is also being studied for its potential use in materials science, particularly in the development of polymers and coatings. Its unique chemical structure can be utilized to create materials with specific properties, such as enhanced durability or chemical resistance.

Applications in Coatings

Research indicates that acrylamide derivatives can be incorporated into polymer matrices to improve their mechanical and thermal properties. This application is particularly relevant in industries requiring high-performance materials, such as automotive and aerospace.

Biological Research

Biochemical Assays

this compound serves as a probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. Its ability to form covalent bonds with target proteins allows researchers to investigate the dynamics of various biological processes.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. The fluoro and nitro substituents enhance binding affinity and specificity, making it a valuable tool in biochemical research .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s binding affinity and specificity. The acrylamide linkage allows for covalent bonding with target proteins, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of electron-withdrawing nitro groups (as in the target compound and analogs 6h/6i) correlates with lower synthetic yields (56–58%) compared to trifluoromethyl-containing acrylamides (75% yield reported in ). This trend aligns with the nitro group’s destabilizing electronic effects during polymerization or coupling reactions .

- Fluorine Impact: The 5-fluoro substituent in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogs like 6h or 6i, as seen in other fluorinated pharmaceuticals .

Anti-Inflammatory Activity:

- Compound 2 (C₂₀H₂₂N₂O₅): Demonstrated significant anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM) in LPS-induced BV-2 microglia, surpassing the positive control quercetin (IC₅₀ = 17.21 ± 0.50 μM) . The hydroxyl and methoxy groups likely contribute to this activity via hydrogen bonding with inflammatory targets.

Anticancer Activity:

- Compound 6h : Exhibited moderate anticancer activity in preliminary screens, though specific targets or mechanisms remain uncharacterized .

Neuroprotective Potential:

- Compound 7 (from Tinospora sinensis): A structurally distinct acrylamide with a 4-hydroxy-3-methoxyphenyl group showed anti-neuroinflammatory activity, suggesting nitro or methoxy substituents may modulate neuroprotective effects .

Physicochemical Properties

- Melting Points: Analogs with polar substituents (e.g., methoxy in 6i) exhibit higher melting points (195–197°C) compared to non-polar analogs like 6h (131–133°C), reflecting stronger intermolecular interactions .

- Solubility : Nitro groups generally reduce aqueous solubility, but fluorine’s hydrophobic effect in the target compound may further limit solubility compared to hydroxylated analogs .

Biological Activity

N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry and materials science. It features a fluoro-substituted phenyl group and a nitrophenyl group linked through an acrylamide moiety. The compound has garnered interest for its applications in drug development, especially in targeting cancer and inflammatory diseases, as well as its use in biochemical assays.

- Molecular Formula : C₁₆H₁₃FN₂O₃

- CAS Number : 331462-41-0

- Boiling Point : Information not specified

- Melting Point : Information not specified

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 5-fluoro-2-methylaniline and 3-nitrobenzaldehyde.

- Condensation Reaction : The aniline derivative undergoes condensation with the aldehyde in the presence of a base (e.g., sodium hydroxide) to form a Schiff base.

- Formation of Acrylamide : The Schiff base is reacted with acryloyl chloride under basic conditions (e.g., triethylamine) to yield the final product.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- HeLa Cells : IC₅₀ values range from 8.49 to 62.84 µg/mL.

- SKOV-3 Cells : IC₅₀ values range from 7.87 to 70.53 µg/mL.

- MCF-7 Cells : IC₅₀ values range from 11.20 to 93.46 µg/mL.

The most active derivatives showed IC₅₀ values below 10 µg/mL, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have shown significant inhibition of biofilm formation and bacterial growth at concentrations that do not affect human red blood cells, suggesting selective antibacterial activity .

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro substituents enhance binding affinity and specificity, while the acrylamide linkage facilitates covalent bonding with target proteins, potentially leading to inhibition of key biochemical pathways .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC₅₀ (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | HeLa | 8.49 - 62.84 | Strong activity against cervical cancer |

| Anticancer | SKOV-3 | 7.87 - 70.53 | Effective against ovarian cancer |

| Anticancer | MCF-7 | 11.20 - 93.46 | Active against breast cancer |

| Antimicrobial | Staphylococcus aureus | Not specified | Inhibits biofilm formation |

Case Studies

- Anticancer Efficacy Study : A study evaluated the anticancer effects of various cinnamamide derivatives, including this compound, showing significant cytotoxicity in multiple cancer cell lines .

- Antimicrobial Testing : Another investigation focused on the compound's ability to inhibit biofilm formation in clinical strains of Staphylococcus aureus, demonstrating its potential as a therapeutic agent in preventing device-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.